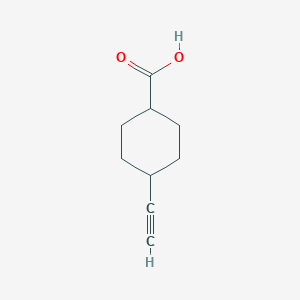
Cyclohexanecarboxylicacid, 4-ethynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexanecarboxylic acid, where an ethynyl group is attached to the fourth carbon of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) can be synthesized through several methodsThis can be achieved through a series of reactions involving halogenation and subsequent substitution with an ethynyl group .
Industrial Production Methods
Industrial production of cyclohexanecarboxylic acid, 4-ethynyl-(9CI) typically involves large-scale hydrogenation processes and advanced catalytic techniques to ensure high yield and purity. The use of specialized reactors and controlled reaction conditions is essential to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form cyclohexanecarboxylic acid derivatives with different functional groups.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 4-ethynyl-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the ethynyl group.
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: A derivative with a nitrophenyl group instead of an ethynyl group.
Cyclohexanecarboxylic acid, 4-chloro-: A derivative with a chlorine atom at the fourth position.
Uniqueness
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functional groups are required .
Eigenschaften
CAS-Nummer |
121318-11-4 |
|---|---|
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-ethynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |
InChI-Schlüssel |
MEIIVHFURPCEPQ-UHFFFAOYSA-N |
SMILES |
C#CC1CCC(CC1)C(=O)O |
Kanonische SMILES |
C#CC1CCC(CC1)C(=O)O |
Synonyme |
Cyclohexanecarboxylic acid, 4-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















